molecular formula C5H7N3O2 B1303315 5-amino-3-methyl-4-isoxazolecarboxamide CAS No. 35261-06-4

5-amino-3-methyl-4-isoxazolecarboxamide

Cat. No.: B1303315
CAS No.: 35261-06-4
M. Wt: 141.13 g/mol
InChI Key: KDSCHAHLJUDMHT-UHFFFAOYSA-N
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Description

5-amino-3-methyl-4-isoxazolecarboxamide is a heterocyclic compound with the molecular formula C5H7N3O2 It is a derivative of oxazole, a five-membered ring containing both nitrogen and oxygen atoms

Biochemical Analysis

Biochemical Properties

5-Amino-3-methyl-1,2-oxazole-4-carboxamide plays a pivotal role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nucleophilic agents, leading to the fragmentation of the oxazole carboxamide bond

Cellular Effects

The effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of various signaling molecules, thereby altering cellular responses . Additionally, its impact on gene expression and metabolic pathways highlights its potential as a therapeutic agent in treating various diseases.

Molecular Mechanism

At the molecular level, 5-Amino-3-methyl-1,2-oxazole-4-carboxamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The electron density from the aryl amine in the compound is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This mechanism is essential for understanding how this compound influences biochemical reactions and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of various by-products that may affect cellular processes . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide vary with different dosages in animal models. At low doses, it has been shown to exhibit beneficial effects, such as modulating immune responses and reducing inflammation . At high doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. These studies provide valuable insights into the compound’s safety and efficacy in vivo.

Metabolic Pathways

5-Amino-3-methyl-1,2-oxazole-4-carboxamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its interaction with nucleophilic agents can lead to the fragmentation of the oxazole carboxamide bond, affecting the overall metabolic pathway . Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide within cells and tissues are critical for its biological activity. This compound interacts with specific transporters and binding proteins, influencing its localization and accumulation within cells . These interactions are crucial for understanding how the compound exerts its effects at the cellular level and optimizing its use in therapeutic applications.

Subcellular Localization

The subcellular localization of 5-Amino-3-methyl-1,2-oxazole-4-carboxamide is essential for its activity and function. This compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a crucial role in directing the compound to its site of action . Understanding these localization mechanisms is vital for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-methyl-4-isoxazolecarboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-2-nitropropene with hydroxylamine to form the isoxazole ring, followed by subsequent functionalization to introduce the amino and carboxamide groups . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-methyl-4-isoxazolecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while reduction can produce amines and other reduced forms of the compound .

Scientific Research Applications

5-amino-3-methyl-4-isoxazolecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-methyl-4-isoxazolecarboxamide is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

5-amino-3-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-2-3(4(6)9)5(7)10-8-2/h7H2,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSCHAHLJUDMHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377216
Record name 5-Amino-3-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35261-06-4
Record name 5-Amino-3-methyl-1,2-oxazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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